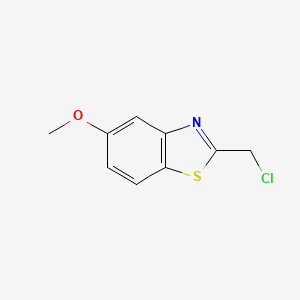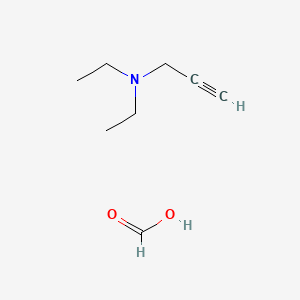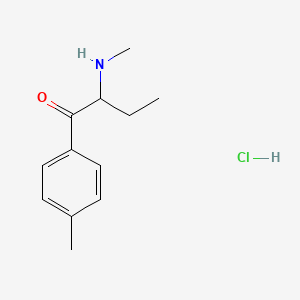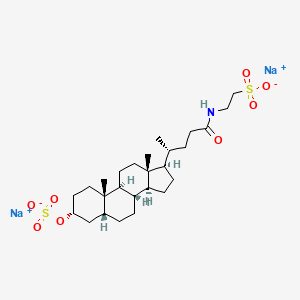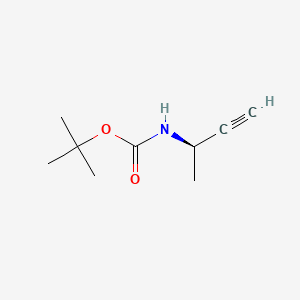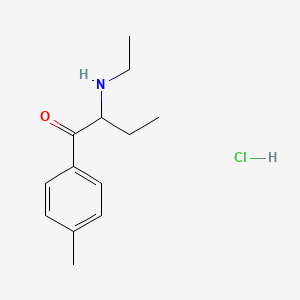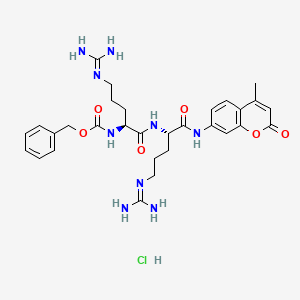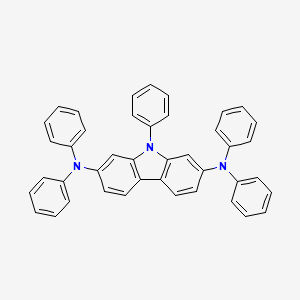
9,N,N,N',N'-Pentaphenyl-9H-carbazole-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine is an organic compound with the molecular formula C42H31N3 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of five phenyl groups attached to the nitrogen atoms and the carbazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and phenylamine derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained between 100-150°C.
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reactions.
Solvents: Common solvents include toluene, dimethylformamide (DMF), or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of 9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products
Oxidation: Formation of carbazole-2,7-dione derivatives.
Reduction: Formation of partially hydrogenated carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of novel polymers and copolymers with enhanced thermal and mechanical properties.
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, enhancing charge transport properties. In biological systems, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound of 9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine, lacking the phenyl groups.
N-Phenylcarbazole: A simpler derivative with a single phenyl group attached to the nitrogen atom.
2,7-Dibromocarbazole: A halogenated derivative used as an intermediate in the synthesis of more complex carbazole compounds.
Uniqueness
9,N,N,N’,N’-Pentaphenyl-9H-carbazole-2,7-diamine is unique due to the presence of five phenyl groups, which significantly enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where high performance and durability are essential.
Eigenschaften
IUPAC Name |
2-N,2-N,7-N,7-N,9-pentakis-phenylcarbazole-2,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H31N3/c1-6-16-32(17-7-1)43(33-18-8-2-9-19-33)37-26-28-39-40-29-27-38(31-42(40)45(41(39)30-37)36-24-14-5-15-25-36)44(34-20-10-3-11-21-34)35-22-12-4-13-23-35/h1-31H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUUVLSAOHDTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H31N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696556 |
Source


|
| Record name | N~2~,N~2~,N~7~,N~7~,9-Pentaphenyl-9H-carbazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130017-93-5 |
Source


|
| Record name | N~2~,N~2~,N~7~,N~7~,9-Pentaphenyl-9H-carbazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
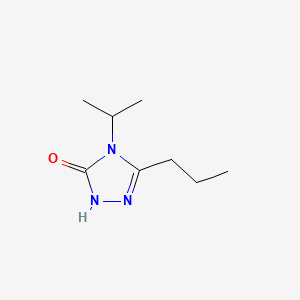
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
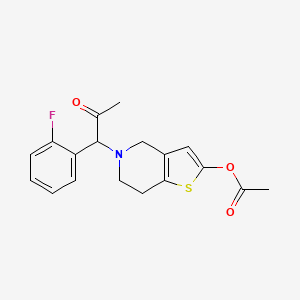
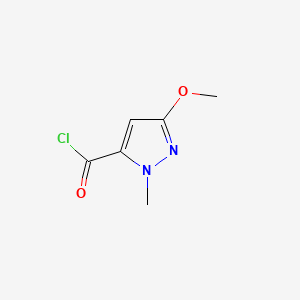
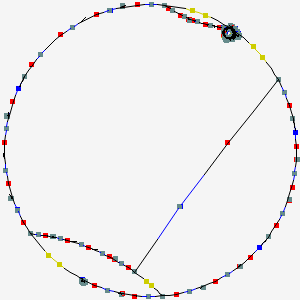
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
